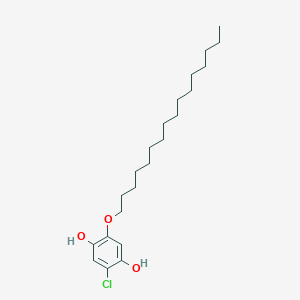
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one is a complex organic compound belonging to the benzopyran family. Benzopyrans, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its bromomethyl and iodo substituents, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method is the bromination of a precursor compound, such as 4-methyl-2-cyanobiphenyl, using bromination agents like N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an organic solvent, often at room temperature, and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the iodo group can lead to the formation of deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . The iodo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylcoumarin: Similar in structure but lacks the iodo substituent, leading to different reactivity and applications.
3-Iodo-4-methylcoumarin: Similar but with a methyl group instead of a bromomethyl group, affecting its chemical behavior.
6,7-Dimethoxycoumarin: Lacks both bromomethyl and iodo groups, resulting in distinct properties and uses.
Uniqueness
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one is unique due to the presence of both bromomethyl and iodo substituents, which confer a combination of reactivity and binding properties not found in other similar compounds . This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
139190-48-0 |
|---|---|
Molecular Formula |
C12H10BrIO4 |
Molecular Weight |
425.01 g/mol |
IUPAC Name |
4-(bromomethyl)-3-iodo-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C12H10BrIO4/c1-16-9-3-6-7(5-13)11(14)12(15)18-8(6)4-10(9)17-2/h3-4H,5H2,1-2H3 |
InChI Key |
OSEMYBUXBKBZSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C(=O)O2)I)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
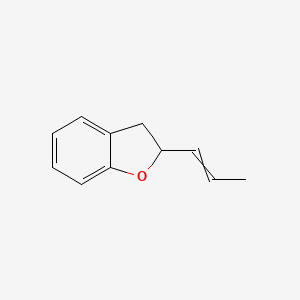
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)

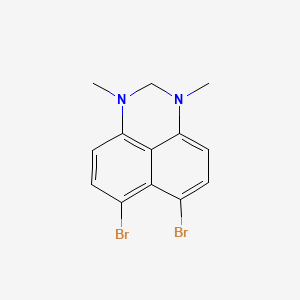

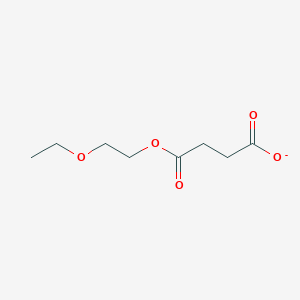
![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
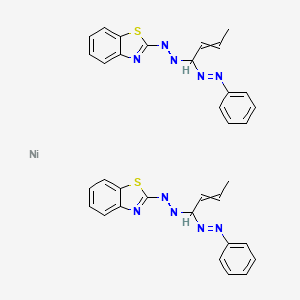

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
